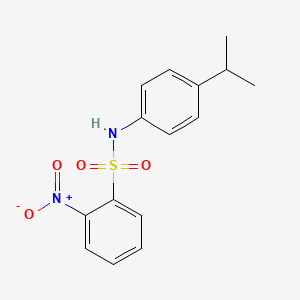
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide typically involves the nitration of N-(4-propan-2-ylphenyl)benzenesulfonamide. This process can be achieved using nitrating agents such as copper(II) nitrate trihydrate, iron(III) nitrate nonahydrate, and ammonium nitrate under controlled conditions . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete nitration.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-amino-N-(4-propan-2-ylphenyl)benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: Corresponding alcohols or ketones from the oxidation of the isopropyl group.
Scientific Research Applications
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity and stability.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, its potential as a carbonic anhydrase IX inhibitor involves binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in the pH regulation within cancer cells, ultimately inducing cell death . The nitro group and sulfonamide moiety play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(4-{[(2-nitrophenyl)sulfonyl]amino}phenyl)benzenesulfonamide .
- 4-nitro-N-(2-pyridinylmethyl)benzenesulfonamide .
- 4-methyl-N-(2-((4-nitro-benzylidene)-amino)-phenyl)-benzenesulfonamide .
Uniqueness
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the nitro group provides a site for further chemical modifications, allowing for the development of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C15H16N2O4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-nitro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-11(2)12-7-9-13(10-8-12)16-22(20,21)15-6-4-3-5-14(15)17(18)19/h3-11,16H,1-2H3 |
InChI Key |
PULLQKAKKBTBSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















